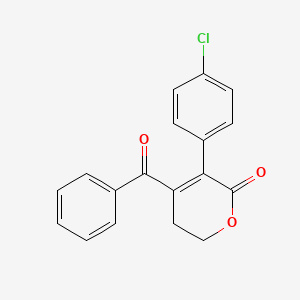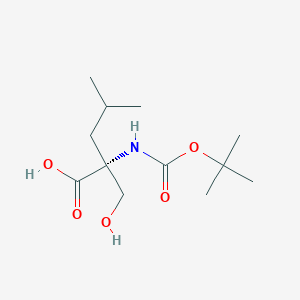
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine is a derivative of the amino acid leucine. It is commonly used in peptide synthesis as a protecting group for the amino group. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group from unwanted reactions during the synthesis process, and it can be removed under specific conditions to reveal the free amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine typically involves the reaction of 2-(hydroxymethyl)-L-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino group of the leucine derivative, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The hydroxymethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol are commonly used for the deprotection of the Boc group.
Substitution: Electrophiles such as alkyl halides can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Deprotection: The major product formed is 2-(hydroxymethyl)-L-leucine after the removal of the Boc group.
Substitution: Depending on the electrophile used, various substituted derivatives of 2-(hydroxymethyl)-L-leucine can be formed.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for the amino group in peptide synthesis, allowing for the selective formation of peptide bonds.
Drug Development: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biocatalysis: It is employed in biocatalytic processes to study enzyme-substrate interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. Under acidic conditions, the Boc group is protonated and subsequently removed, revealing the free amino group. This process involves the formation of a tert-butyl cation and carbon dioxide as by-products .
Vergleich Mit ähnlichen Verbindungen
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine can be compared with other Boc-protected amino acids, such as:
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-valine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
These compounds share similar properties and applications in peptide synthesis. this compound is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and versatility in chemical reactions .
Eigenschaften
CAS-Nummer |
833484-33-6 |
|---|---|
Molekularformel |
C12H23NO5 |
Molekulargewicht |
261.31 g/mol |
IUPAC-Name |
(2R)-2-(hydroxymethyl)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-8(2)6-12(7-14,9(15)16)13-10(17)18-11(3,4)5/h8,14H,6-7H2,1-5H3,(H,13,17)(H,15,16)/t12-/m1/s1 |
InChI-Schlüssel |
BJCBECMIJKHRSM-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)C[C@@](CO)(C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(CO)(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


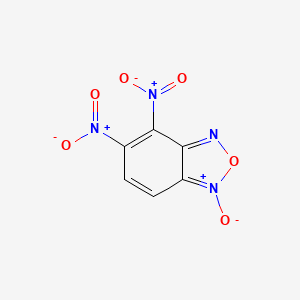
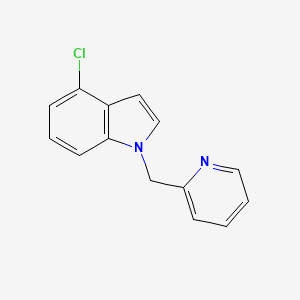

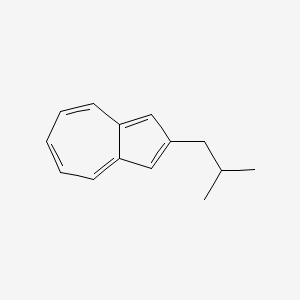
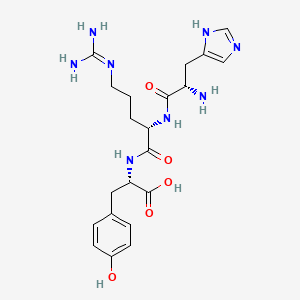
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
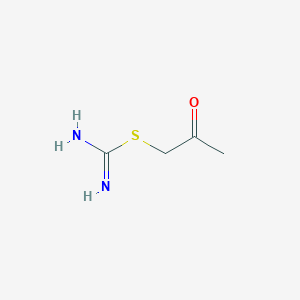
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
